Unii-ybt9bps2QV

Description

Structure

3D Structure

Properties

IUPAC Name |

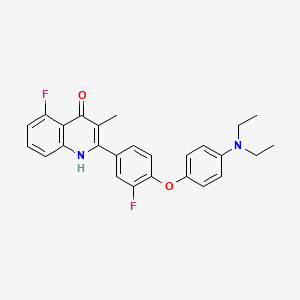

2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24F2N2O2/c1-4-30(5-2)18-10-12-19(13-11-18)32-23-14-9-17(15-21(23)28)25-16(3)26(31)24-20(27)7-6-8-22(24)29-25/h6-15H,4-5H2,1-3H3,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKIAZDKZPNFTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)OC2=C(C=C(C=C2)C3=C(C(=O)C4=C(N3)C=CC=C4F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2187352-99-2 | |

| Record name | RYL-634 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2187352992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RYL-634 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBT9BPS2QV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical Frameworks for Understanding Chemical Compound Interactions at the Molecular Level

Principles of Molecular Recognition and Ligand-Target Dynamics

Molecular recognition is the specific, non-covalent binding between two or more molecules. This process is driven by a combination of intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specificity of these interactions is determined by the three-dimensional shapes and chemical properties of the ligand (the small molecule) and its biological target, typically a protein or nucleic acid.

For a compound like 2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one, its various structural features would contribute to its binding affinity and selectivity. The quinolinone core, the fluorinated phenyl ring, and the diethylamino-phenoxy group all present opportunities for different types of interactions. For instance, the nitrogen and oxygen atoms in the quinolinone ring system can act as hydrogen bond acceptors, while the aromatic rings can participate in π-π stacking interactions with aromatic residues in a protein's binding pocket.

Ligand-target dynamics are not static; they are a fluid process involving conformational changes in both the ligand and the target. The "induced fit" model suggests that the initial binding of a ligand can cause a conformational change in the target, leading to a more complementary and tighter interaction. This dynamic interplay is crucial for biological function and is a key consideration in drug design.

Computational Approaches to Predicting Molecular Binding and Selectivity

In the absence of experimental data, computational methods provide powerful tools to predict the binding behavior of a compound. Molecular docking is a primary technique used to predict the preferred orientation of a ligand when bound to a target protein.

For a compound with the complexity of 2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one, docking simulations would involve generating multiple possible conformations of the molecule and "placing" them into the binding site of a potential target protein. A scoring function is then used to estimate the binding affinity for each pose, predicting the most likely binding mode.

Molecular dynamics (MD) simulations can further refine these predictions by simulating the movement of atoms in the ligand-target complex over time. This provides insights into the stability of the binding interaction and the dynamic conformational changes that may occur.

Below is a hypothetical data table illustrating the kind of output one might expect from a molecular docking study of a quinolinone derivative with a potential protein target, such as a kinase.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -9.8 | MET793, LYS745 | Hydrogen Bond, Hydrophobic |

| Kinase B | -8.5 | ASP810, PHE856 | Electrostatic, π-π Stacking |

| Kinase C | -7.2 | VAL726, ALA743 | van der Waals |

This table is illustrative and not based on experimental data for UNII-YBT9BPS2QV.

Theoretical Models of Compound-Induced Conformational Changes in Biomolecules

The binding of a small molecule can significantly alter the three-dimensional structure of a biomolecule, thereby modulating its function. Several theoretical models help to explain these compound-induced conformational changes.

The "conformational selection" model posits that biomolecules exist in a pre-existing equilibrium of different conformations. A ligand may preferentially bind to and stabilize a specific conformation, shifting the equilibrium towards that state. This is in contrast to the "induced fit" model mentioned earlier, though both mechanisms can play a role.

For 2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one, its binding to a target protein could, for example, stabilize an active or inactive conformation of an enzyme, thereby either enhancing or inhibiting its catalytic activity. Computational techniques like MD simulations are instrumental in visualizing and understanding these conformational shifts at the atomic level.

Chemoinformatic Strategies for Identifying Potential Biological Interaction Partners

Chemoinformatics employs computational methods to analyze chemical and biological data, aiding in the identification of potential biological targets for a given compound. These strategies are particularly valuable in the early stages of drug discovery when the target of a molecule is unknown.

One common approach is "ligand-based" virtual screening, which involves searching for known bioactive molecules that are structurally similar to the compound of interest. If a structurally similar molecule has a known biological target, it can be hypothesized that the new compound may interact with the same target.

Another strategy is "target-based" or "structure-based" virtual screening, which involves docking the compound against a library of 3D protein structures to identify potential binding partners. Machine learning and artificial intelligence are also increasingly being used to develop predictive models for target identification based on the chemical structure of a compound.

For 2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one, a chemoinformatic analysis might involve comparing its molecular fingerprints to databases of known drugs and bioactive compounds. The results could generate a ranked list of potential protein targets for further experimental validation.

The following table provides a hypothetical example of a chemoinformatic target prediction for a quinolinone derivative.

| Predicted Target | Prediction Score | Basis of Prediction |

| Epidermal Growth Factor Receptor (EGFR) | 0.85 | Structural similarity to known EGFR inhibitors |

| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.78 | Docking score and pharmacophore matching |

| c-Met Kinase | 0.72 | Machine learning model based on chemical features |

This table is for illustrative purposes and does not represent actual prediction data for this compound.

Advanced Methodologies for Structural Elucidation and Comprehensive Characterization

Spectroscopic Techniques for Molecular Architecture Determination

Spectroscopy is fundamental to elucidating the complex structure of Relugolix. A multi-technique approach, integrating data from various spectroscopic methods, is essential for an unambiguous structural assignment and confirmation. akjournals.comresearchgate.net

Specific chemical shifts observed for Relugolix are detailed in the table below. japsonline.com

| Analysis Type | Chemical Shift (δ) in ppm |

| ¹H NMR | 2.73 (s, 6H), 4.03 (s, 3H), 4.22 (s, 1H), 4.33 (s, 4H), 5.99 (d, 2H), 7.84 (s, 2H), 8.20 (d, 4H), 8.43 (s, 3H), 9.78 (s, 1H), 10.33 (s, 1H) |

| ¹³C NMR | 50.36, 53.96, 62.21, 64.42, 73.43, 119.93, 121.30, 121.50, 121.05, 129.01, 129.09, 134.93, 140.60, 141.13, 141.30, 142.07, 149.10, 158.85, 159.53, 162.18, 166.34, 167.29, 169.46, 169.52, 171.44, 171.50, 174.41 |

Mass spectrometry is critical for confirming the molecular weight and elemental composition of Relugolix. High-Resolution Mass Spectrometry (HRMS) provides an accurate mass measurement, which is used to verify the molecular formula, C₂₉H₂₇F₂N₇O₅S. akjournals.comresearchgate.net Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and UPLC-MS/MS are used to analyze the compound and its degradation products. nih.govsemanticscholar.orgresearchgate.net In these methods, the molecule is ionized, and its mass-to-charge ratio (m/z) is measured. Fragmentation analysis, often performed in tandem MS (MS/MS) experiments, involves breaking the parent ion into smaller fragments to further confirm the identity and structure of different parts of the molecule. researchgate.netfigshare.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the Relugolix molecule by measuring the absorption of infrared radiation at specific wavenumbers. japsonline.comgoogle.com The presence of characteristic absorption bands in the IR spectrum confirms key structural components. For instance, the spectrum of Relugolix shows distinct peaks corresponding to N–H, C–H, C=O (carbonyl), C=C, C=N, C–N, C–O, and C–F bonds. japsonline.com These spectral fingerprints are invaluable for confirming the molecular structure and can also be used to characterize different solid-state forms or polymorphs of the compound. google.comgoogle.com

| Functional Group | Vibrational Mode | Absorption Wavenumber (cm⁻¹) |

| Amine | N–H stretch | 3637.75 |

| Alkyl/Aromatic | C–H stretch | 3062.96, 3045.60 |

| Carbonyl | C=O stretch | 1720, 1680 |

| Aromatic/Imine | C=C and C=N stretch | 1626, 1595, 1585, 1528, 1519, 1460 |

| Amine/Ether | C–N and C–O stretch | 1377, 1313, 1269, 1237, 1234 |

| Fluoroalkane | C–F stretch | 1010 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by the molecule, providing information about its electronic transitions and chromophores (the parts of the molecule that absorb light). The UV spectrum of Relugolix is characterized by specific wavelengths of maximum absorbance (λmax). japsonline.com These values are dependent on the solvent and the electronic structure of the compound. Observed λmax values for Relugolix have been reported at various wavelengths, including 206 nm, 238 nm, 253 nm, 257 nm, and 291 nm, which correspond to the electronic transitions within its aromatic and heterocyclic ring systems. japsonline.comresearchgate.netcaymanchem.comrasayanjournal.co.in

Relugolix is a chiral molecule, meaning it is non-superimposable on its mirror image. akjournals.com Chiroptical techniques like Circular Dichroism (CD) spectroscopy are essential for investigating the stereochemical properties of such molecules. youtube.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral compound. youtube.com This differential absorption provides information about the molecule's three-dimensional structure, including the conformation and absolute configuration of its stereocenters. For a complex molecule like Relugolix, CD analysis would be a powerful tool to confirm its specific stereochemical assignment, which is crucial for its biological activity. youtube.comyoutube.com

Chromatographic Separations for Compound Purity Assessment and Isolation

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of Relugolix and its related substances. japsonline.com High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant methods used for this purpose. japsonline.comakjournals.com

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis and purification of quinolinone derivatives. For a compound such as Unii-ybt9bps2QV, reversed-phase HPLC would be the method of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

In an analytical capacity, HPLC is employed to determine the purity of a sample and to quantify its components. A typical method would involve a gradient elution, starting with a higher proportion of an aqueous solvent (e.g., water with 0.1% formic acid) and gradually increasing the concentration of an organic solvent like acetonitrile. nih.govresearchgate.net This ensures the efficient separation of the main compound from any impurities or related substances. Detection is commonly achieved using a UV-Vis detector, as the aromatic nature of the quinolinone core results in strong chromophores. nih.gov

For preparative purposes, the principles of analytical HPLC are scaled up to isolate larger quantities of the compound for further studies. The conditions are optimized to maximize throughput while maintaining high resolution.

Table 1: Illustrative HPLC-UV Analytical Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~15.2 min |

Gas Chromatography (GC) for Volatile Compound Analysis

Gas Chromatography (GC) is generally suitable for compounds that are volatile and thermally stable. While many quinolinone derivatives have high boiling points and may not be ideal candidates for direct GC analysis, derivatization can be employed to increase their volatility. For instance, the active hydrogen on the quinolinone nitrogen can be replaced with a trimethylsilyl (B98337) (TMS) group. nih.gov

In a hypothetical GC analysis of the TMS-derivatized this compound, a nonpolar capillary column (e.g., DB-5ms) would be used. The oven temperature would be programmed to ramp up gradually to ensure the separation of the derivatized compound from any byproducts. Mass spectrometry is the preferred detector for GC, providing both qualitative and quantitative information.

Supercritical Fluid Chromatography (SFC) for Chiral and Achiral Separations

Supercritical Fluid Chromatography (SFC) presents a "green" alternative to normal-phase HPLC, primarily utilizing supercritical carbon dioxide as the mobile phase, often with a small amount of a polar organic co-solvent. SFC is particularly advantageous for its high efficiency and speed. For a compound like this compound, SFC can be a powerful tool for both analytical and preparative-scale purification. Chiral SFC, using a chiral stationary phase, would be essential to separate enantiomers if a stereocenter were present in the molecule.

Advanced Hyphenated Techniques for Integrated Analytical Data Acquisition (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex molecules.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique that is well-suited for the analysis of quinolinone derivatives. usda.gov The LC component separates the compound from the sample matrix, and the mass spectrometer provides information about its molecular weight and structure. Electrospray ionization (ESI) is a common ionization technique for this class of compounds. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which can be used to confirm its elemental composition. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the parent ion, and the resulting fragmentation pattern can be used to elucidate the structure of the molecule. nih.govresearchgate.net

Table 2: Predicted LC-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment |

| 435.19 [M+H]⁺ | 362.15 | Loss of C2H5N(C2H5) |

| 334.12 | Loss of C4H10N and CO | |

| 175.06 | Diethylaminophenoxy cation |

Gas Chromatography-Mass Spectrometry (GC-MS) , as mentioned earlier, would be used for the analysis of the derivatized, more volatile form of this compound. The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule under electron ionization (EI). nih.gov The resulting mass spectrum serves as a chemical fingerprint and can be compared to spectral libraries for identification.

Table of Compound Names

| UNII | IUPAC Name |

| YBT9BPS2QV | 2-[4-[4-(diethylamino)phenoxy]-3-fluorophenyl]-5-fluoro-3-methyl-1H-quinolin-4-one |

Investigations into Synthetic Pathways and Biosynthetic Origins of Chemical Compounds

Retrosynthetic Analysis and Strategic Disconnections for Chemical Synthesis Planning

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For a complex heterocyclic system like 4-(diethylamino)-2-(2,4-difluorophenyl)-6-methyl-1H-pyrrolo[3,2-c]pyridin-7(5H)-one, several strategic disconnections can be proposed. The core structure is a fused pyrrolo[3,2-c]pyridin-7-one.

A primary disconnection strategy would involve breaking the bonds of the pyrrole (B145914) ring. This could be envisioned via a Paal-Knorr type synthesis, where the pyrrole ring is formed from a dicarbonyl compound and an amine. Another key disconnection is at the C-N bond of the diethylamino group, which can be introduced late in the synthesis via nucleophilic aromatic substitution on a suitable precursor. The bond between the pyridinone ring and the 2,4-difluorophenyl group is another logical point for disconnection, suggesting a coupling reaction, such as a Suzuki or Stille coupling, to attach the aryl moiety.

A plausible retrosynthetic pathway is outlined below:

Target Molecule: 4-(diethylamino)-2-(2,4-difluorophenyl)-6-methyl-1H-pyrrolo[3,2-c]pyridin-7(5H)-one

Disconnection 1 (C-N bond of diethylamino group): This leads to a 4-chloro or 4-fluoro-2-(2,4-difluorophenyl)-6-methyl-1H-pyrrolo[3,2-c]pyridin-7(5H)-one precursor and diethylamine (B46881).

Disconnection 2 (Pyrrole ring formation): A potential approach is the cyclization of a substituted aminopyridine precursor.

Disconnection 3 (C-C bond between pyridine (B92270) and difluorophenyl rings): This suggests a precursor like a 2-halo-4-(diethylamino)-6-methyl-1H-pyrrolo[3,2-c]pyridin-7(5H)-one and a (2,4-difluorophenyl)boronic acid for a Suzuki coupling.

A general synthetic strategy for related 1H-pyrrolo[3,2-c]pyridine derivatives involves the construction of the pyridine core first, followed by the annulation of the pyrrole ring. nih.gov

| Retrosynthetic Step | Precursor Molecules | Implied Forward Reaction |

| C-N bond formation | 4-halo-pyrrolopyridinone, Diethylamine | Nucleophilic Aromatic Substitution |

| Pyrrole ring annulation | Substituted aminopyridine | Cyclization (e.g., Fischer indole (B1671886) synthesis analogue) |

| C-C bond formation | Halogenated pyridinone, Arylboronic acid | Cross-coupling (e.g., Suzuki, Stille) |

Chemoenzymatic Synthesis and Biocatalytic Transformations in Compound Production

Enzymes such as lipases, proteases, and oxidoreductases are commonly used in organic synthesis. For a molecule like this, a kinetic resolution of a chiral intermediate, if one were present in an alternative synthetic route, could be achieved using a lipase (B570770). nih.gov For instance, if a precursor contained a racemic alcohol, a lipase could selectively acylate one enantiomer, allowing for their separation.

The use of enzymes in the synthesis of heterocyclic compounds is an expanding field. mdpi.com For example, the secretome of fungi like Botrytis cinerea has been used to catalyze the dimerization and oligomerization of phenylpropanoids, demonstrating the potential for complex bond formation. frontiersin.org While not directly applicable to the target molecule, this illustrates the potential of using enzymatic systems for constructing complex molecular architectures.

| Enzyme Class | Potential Application in Synthesis | Example Transformation |

| Lipase | Kinetic resolution of chiral intermediates | Selective acylation of a racemic alcohol |

| Oxidoreductase | Introduction or modification of functional groups | Hydroxylation of an aromatic ring |

| Transferase | Glycosylation or other group transfers | Attachment of a sugar moiety to a precursor |

Exploration of Hypothetical Biosynthetic Pathways and Precursors in Biological Systems

UNII-YBT9BPS2QV is a synthetic compound and is not known to be produced naturally. However, we can hypothesize a plausible biosynthetic pathway based on known biosynthetic routes for related alkaloid structures. Many alkaloids are derived from amino acids. researchgate.net The pyrrolopyridine core of the target molecule is reminiscent of certain classes of alkaloids.

The biosynthesis of pyrrolizidine (B1209537) alkaloids, for instance, starts from amino acids and involves key enzymes like homospermidine synthase. mdpi.comnih.gov A hypothetical pathway for a pyrrolopyridine scaffold might involve the condensation of two different amino acid-derived precursors. For example, a lysine-derived piperideine unit could potentially condense with a tryptophan-derived fragment, although this is highly speculative for the given structure.

The biosynthesis of many alkaloids involves key steps such as Mannich reactions, Pictet-Spengler reactions, and oxidative couplings to form the characteristic heterocyclic rings. imperial.ac.uk The nitrogen atoms in the pyrrolopyridine core would likely originate from amino acids like lysine (B10760008) or ornithine. researchgate.net The 2,4-difluorophenyl group is a clear indication of a synthetic origin, as enzymatic fluorination is extremely rare in nature.

| Putative Precursor Type | Example | Role in Hypothetical Biosynthesis |

| Amino Acid | Lysine, Ornithine | Source of nitrogen and carbon for the heterocyclic core |

| Polyketide | Malonyl-CoA | Could contribute to the formation of the pyridinone ring |

Methodologies for De Novo Chemical Synthesis and Reaction Optimization

The de novo synthesis of 4-(diethylamino)-2-(2,4-difluorophenyl)-6-methyl-1H-pyrrolo[3,2-c]pyridin-7(5H)-one would likely involve a multi-step sequence. Based on related syntheses of pyrrolopyridinones, a common approach is to build the pyridine ring system first, followed by the construction of the pyrrole ring.

A potential synthetic route could start from a substituted pyridine. For example, a 2-chloro-4-nitro-6-methylpyridine could undergo nucleophilic substitution with diethylamine to install the diethylamino group. Subsequent reduction of the nitro group to an amine would provide a key intermediate. This aminopyridine could then be elaborated to form the pyrrole ring.

The synthesis of related 1H-pyrrolo[3,2-c]pyridine derivatives has been reported, often involving the construction of the pyrrole ring onto a pre-existing pyridine. nih.gov For example, a Suzuki coupling reaction could be used to introduce the 2,4-difluorophenyl group.

Reaction optimization would be crucial at each step to maximize yield and purity. This would involve screening of catalysts, solvents, temperatures, and reaction times. For a Suzuki coupling, this would entail testing different palladium catalysts, ligands, bases, and solvent systems.

| Reaction Step | Reagents and Conditions | Purpose |

| Nucleophilic Substitution | Diethylamine, solvent (e.g., DMSO), heat | Introduction of the diethylamino group |

| Nitro Group Reduction | Reducing agent (e.g., SnCl2, H2/Pd-C) | Formation of the key aminopyridine intermediate |

| Suzuki Coupling | (2,4-difluorophenyl)boronic acid, Pd catalyst, base | Introduction of the 2,4-difluorophenyl group |

| Pyrrole Ring Formation | Cyclization precursor, acid or base catalyst | Construction of the fused pyrrole ring |

Stereoselective and Regioselective Synthesis Approaches for Complex Molecules

The compound this compound is achiral, so stereoselective synthesis is not directly applicable to its preparation. However, the principles of stereoselective and regioselective synthesis are critical in the synthesis of many other complex molecules, including other pyrrolopyridinone derivatives that may possess stereocenters.

Stereoselective synthesis aims to control the formation of stereoisomers. This can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral starting materials. mdpi.comnih.gov For example, in the synthesis of a related pyrrolidine-containing drug, stereoselective methods are used to form the pyrrolidine (B122466) ring from either a chiral starting material like proline or through the stereoselective cyclization of an acyclic precursor. mdpi.com

Regioselectivity, the control of the position of bond formation, is also a key consideration. In the synthesis of the target molecule, the regioselective introduction of substituents onto the pyrrolopyridine core is important. For example, during the construction of the pyridine ring, the positions of the methyl and amino groups must be controlled. Similarly, the annulation of the pyrrole ring must occur at the correct positions on the pyridine ring to yield the desired [3,2-c] fusion. The use of directing groups and carefully chosen reaction conditions are common strategies to achieve high regioselectivity.

For related heterocyclic systems, aza-Cope rearrangement-Mannich cyclization has been used for the stereoselective synthesis of cis- and trans-fused pyrrolidine-containing bicyclic systems. rsc.org This demonstrates how complex stereochemical and regiochemical challenges can be addressed in the synthesis of related scaffolds.

In Vitro Systems for Assessing Chemical Compound Activity and Biochemical Interactions

Cell-Free Enzyme Assays for Kinetic and Inhibition Studies

Cell-free enzyme assays are fundamental in vitro tools for characterizing the interaction between a chemical compound and a specific enzyme. These assays isolate the enzyme and the compound of interest from the complex cellular environment, allowing for a direct assessment of the compound's effect on enzyme activity. By measuring the rate of the enzymatic reaction in the presence and absence of the compound, researchers can determine key kinetic parameters.

The Michaelis-Menten equation is often employed to describe the kinetics of enzyme-catalyzed reactions. youtube.comyoutube.com This model relates the reaction velocity (V) to the substrate concentration ([S]), the maximum reaction velocity (Vmax), and the Michaelis constant (Km), which represents the substrate concentration at half of Vmax. youtube.com The equation is expressed as: V = (Vmax * [S]) / (Km + [S]).

When a compound inhibits an enzyme, it alters these kinetic parameters. Different modes of inhibition, such as competitive, non-competitive, and uncompetitive, can be distinguished by analyzing how the inhibitor affects Vmax and Km. mdpi.com For instance, a competitive inhibitor increases the apparent Km without changing Vmax, while a non-competitive inhibitor decreases Vmax without affecting Km. mdpi.com These analyses are crucial for understanding the mechanism of action of a potential drug or toxin.

Table 1: Key Parameters in Enzyme Kinetic Studies

| Parameter | Description |

| Vmax | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. |

| Km | The Michaelis constant, representing the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme. |

| Ki | The inhibition constant, indicating the concentration of an inhibitor required to produce half-maximum inhibition. |

| IC50 | The half-maximal inhibitory concentration, representing the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity under specific assay conditions. |

Receptor Binding Assays and Ligand Displacement Methodologies

Receptor binding assays are used to determine the affinity of a compound for a specific receptor. These assays typically involve a preparation of the target receptor, a radiolabeled or fluorescently tagged ligand with known binding characteristics, and the test compound. The principle of the assay is the competition between the labeled ligand and the unlabeled test compound for the same binding site on the receptor. clinpgx.org

By measuring the displacement of the labeled ligand by increasing concentrations of the test compound, a binding curve can be generated. nih.gov From this curve, the affinity of the test compound for the receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), can be determined. nih.gov A lower Ki or IC50 value indicates a higher binding affinity. This information is critical for understanding a compound's potential pharmacological effects, as many drugs exert their action by binding to specific receptors. nih.govresearchgate.net

Artificial Membrane Systems for Permeability and Transport Studies

Artificial membrane systems are utilized to predict the passive diffusion of a compound across biological barriers, such as the intestinal epithelium or the blood-brain barrier. bienta.net The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common high-throughput screening method for this purpose. nih.govnih.gov In a PAMPA experiment, a synthetic membrane, typically composed of a lipid-infused filter, separates a donor compartment containing the test compound from an acceptor compartment. creative-bioarray.com

The rate at which the compound diffuses from the donor to the acceptor compartment is measured to determine its permeability coefficient (Pe). bienta.net This value provides an indication of how well the compound might be absorbed and distributed in the body. Different lipid compositions can be used to mimic various biological membranes. creative-bioarray.com

Table 2: Common Artificial Membrane Permeability Assays

| Assay Type | Membrane Composition | Application |

| PAMPA-GIT | Phospholipids in an organic solvent (e.g., dodecane) | Predicts gastrointestinal absorption |

| PAMPA-BBB | Brain lipid extracts or a mixture of specific lipids | Predicts blood-brain barrier penetration |

| Skin-PAMPA | Ceramides, cholesterol, and free fatty acids | Predicts dermal absorption |

Profiling of Proteomic Responses to Compound Exposure in Model Systems

Proteomics is the large-scale study of proteins, particularly their structures and functions. When a model system, such as a cell culture, is exposed to a chemical compound, the expression levels of various proteins can be altered. Proteomic analysis aims to identify and quantify these changes to gain insights into the compound's mechanism of action and potential toxicity. ebi.ac.uk

Techniques such as two-dimensional gel electrophoresis (2D-PAGE) followed by mass spectrometry (MS) or liquid chromatography-mass spectrometry (LC-MS) are commonly used to separate and identify proteins from a cell lysate. nih.gov By comparing the proteomic profiles of treated and untreated cells, researchers can identify proteins that are up-regulated or down-regulated in response to the compound. nih.gov This information can help to elucidate the cellular pathways that are affected by the compound. nih.gov

Transcriptomic Analysis of Gene Expression Modulation by Chemical Compounds

Transcriptomics involves the study of the complete set of RNA transcripts that are produced by the genome at a given time. Exposure to a chemical compound can lead to changes in gene expression, which can be detected by transcriptomic analysis. nih.gov Microarrays and RNA sequencing (RNA-Seq) are two of the most common technologies used for this purpose.

These techniques allow for the simultaneous measurement of the expression levels of thousands of genes. By comparing the transcriptomic profiles of cells exposed to a compound with those of control cells, differentially expressed genes can be identified. nih.gov This information can reveal the molecular pathways and biological processes that are perturbed by the compound, providing valuable clues about its mode of action.

Metabolomic Investigations of Biochemical Perturbations Induced by Compounds

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. When a biological system is exposed to a chemical compound, its metabolic profile can be altered. Metabolomic investigations aim to identify and quantify these changes to understand the biochemical effects of the compound. nih.gov

Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) coupled with separation methods like gas chromatography (GC) or liquid chromatography (LC) are used to measure the levels of numerous metabolites in a biological sample. By comparing the metabolomes of treated and untreated systems, researchers can identify metabolic pathways that are affected by the compound.

In Silico Approaches and Chemoinformatics in Chemical Compound Research

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in computational chemistry for elucidating the electronic properties of a molecule, which in turn govern its reactivity and interactions. For a complex molecule like Velpatasvir, methods such as Density Functional Theory (DFT) are employed to understand its molecular stability and potential for biological interactions. researchgate.net

Research efforts, particularly those screening for new antiviral agents, have utilized QM calculations to assess the properties of candidate molecules, including Velpatasvir. researchgate.netsemanticscholar.org A key area of focus is the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often implies higher chemical reactivity and lower kinetic stability. researchgate.net In studies screening for potential inhibitors of viral proteases, HOMO-LUMO calculations helped to attest to findings from molecular docking and dynamics simulations, providing a deeper understanding of the electronic contributions to binding affinity. researchgate.net While specific, detailed QM studies exclusively on Velpatasvir are not broadly published, its inclusion in broader computational screenings underscores the utility of these methods for predicting molecular behavior. chemrxiv.org

Table 1: Conceptual Quantum Mechanical Parameters in Drug Research

| Parameter | Description | Relevance to Velpatasvir Research |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Indicates the molecule's potential to participate in charge-transfer interactions within a biological target's active site. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Indicates the molecule's susceptibility to nucleophilic attack and its ability to accept electrons from a biological target. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of chemical reactivity and molecular stability; used to compare the relative stability of different drug candidates. researchgate.net |

| Electrostatic Potential | The charge distribution around the molecule. | Helps identify regions of the molecule that are rich or poor in electrons, predicting sites for hydrogen bonding and other non-covalent interactions. |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Energetics

In several in silico studies, Velpatasvir was docked into the active site of Mpro, and the resulting complex was subjected to MD simulations for periods up to 100 nanoseconds. nih.govresearchgate.net Key metrics such as the Root Mean Square Deviation (RMSD) of the protein backbone and ligand, the Root Mean Square Fluctuation (RMSF) of individual residues, and the radius of gyration (Rg) were calculated to assess stability. nih.govjapsonline.com

Furthermore, the binding free energy of the Velpatasvir-Mpro complex was calculated using the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method. These calculations provide a quantitative estimate of the binding affinity. For instance, one study reported a MM-PBSA binding free energy (ΔG_bind) of -28.2 kJ/mol for the Velpatasvir-Mpro complex, while another calculated a more favorable energy of -180.778 ± 0.868 kJ/mol. nih.govjapsonline.com The discrepancy highlights the sensitivity of these calculations to the specific simulation protocols and force fields used. Despite having a lower initial binding energy in one study, Velpatasvir exhibited a higher tendency to escape the catalytic site during the simulation, suggesting reduced efficacy against that specific target. nih.gov

Table 2: Summary of Molecular Dynamics (MD) Simulation Findings for Velpatasvir with SARS-CoV-2 Mpro

| Study | Simulation Time (ns) | Key Stability Metrics | Binding Free Energy (MM-PBSA) | Key Finding |

|---|---|---|---|---|

| Repurposing of FDA-approved drugs... (2021) nih.gov | 100 | Average Cα Rg = 2.22 nm; larger fluctuations noted. | -28.2 kJ/mol | Exhibited the highest tendency to escape the catalytic site during simulation, indicating potentially reduced efficacy. nih.gov |

| In silico prediction of interactions... (2022) japsonline.com | 20 | The drug-protein complex exhibited stability at 20 ns. | -180.778 ± 0.868 kJ/mol | Revealed thermodynamically stable binding energy and identified key interacting residues like GLU240 and PRO241. japsonline.comresearchgate.net |

| Molecular Docking and Dynamics... (2021) researchgate.netscilit.com | Not Specified | Velpatasvir was evaluated via MD simulations. | Good MM-GBSA score reported, though lower than the N3 inhibitor. | The study confirmed Velpatasvir as a potential inhibitor but ranked it below other candidates after simulation. scilit.com |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a chemoinformatic method used to build mathematical models that correlate the chemical structure of compounds with their biological activity. acs.org These models are invaluable for screening large databases and prioritizing compounds for experimental testing. nih.gov Velpatasvir has been featured in several QSAR studies, often serving as a benchmark or reference compound due to its high potency and well-characterized activity. mdpi.com

In one study focused on identifying inhibitors of Rho-Associated Protein Kinase 1 (ROCK1) for HCV, Velpatasvir was used as a positive control. mdpi.com The pIC50 (a measure of inhibitory concentration) of Velpatasvir was used as a cutoff point to screen other compounds, demonstrating its role as a high-potency benchmark in model development. mdpi.com

In other research, QSAR models were developed to identify inhibitors of viral proteases, such as the SARS-CoV-2 3CLpro. nih.gov These models are built using descriptors that quantify various physicochemical and structural properties of molecules. Velpatasvir, as a known antiviral, would be included in the training or validation sets for such models. The goal is to identify the key molecular features—such as specific functional groups or topological properties—that are crucial for inhibitory activity. nih.gov For example, a QSAR study for identifying novel anticancer agents predicted an IC50 value for Velpatasvir against Anaplastic Lymphoma Kinase (ALK-TK) based on a validated model. physchemres.org

Virtual Screening Methodologies for Ligand Discovery and Optimization

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds for molecules that are likely to bind to a biological target. researchgate.net Velpatasvir was prominently identified as a potential drug repurposing candidate for COVID-19 through multiple virtual screening campaigns targeting the SARS-CoV-2 main protease (3CLpro). polyu.edu.hknih.govu-bordeaux.fr

In these studies, the three-dimensional structure of the viral protease was used as a target for molecular docking. polyu.edu.hkresearchgate.net Large databases of existing FDA-approved drugs, such as the ZINC database, were computationally screened. researchgate.net Velpatasvir consistently emerged as a top hit, exhibiting high predicted binding affinities to the protease's active site. polyu.edu.hknih.gov For example, one study reported a binding affinity of -8.8 kcal/mol for Velpatasvir with Mpro. japsonline.com Another reported a binding energy of -9.1 kcal/mol. nih.gov These strong docking scores suggested that Velpatasvir could fit adequately into the binding site and potentially inhibit the enzyme's function. researchgate.netpolyu.edu.hk The identification of Velpatasvir through these independent screening efforts highlights the robustness of virtual screening as a tool for rapid ligand discovery in response to emerging health threats. polyu.edu.hknih.govresearchgate.net

Table 3: Velpatasvir as a Hit in Virtual Screening Against SARS-CoV-2 Mpro

| Study | Screening Library | Docking Score (kcal/mol) | Outcome |

|---|---|---|---|

| Chen et al. (2020) polyu.edu.hknih.gov | 7,173 purchasable drugs | Not specified, but ranked as a top candidate. | Proposed Velpatasvir as a particularly attractive candidate for repurposing. polyu.edu.hknih.gov |

| Repurposing of FDA-approved drugs... (2021) nih.gov | FDA-approved drugs | -9.1 | Identified as one of the most significant hits among 53 shortlisted drugs. nih.gov |

| In silico prediction of interactions... (2022) japsonline.com | FDA-approved nonprotein antivirals | -8.8 | Ranked third among the tested drugs, showing significant binding affinity. japsonline.com |

| In silico study and virtual Drug Screening... researchgate.net | >1600 FDA-approved medicines (ZINC database) | Not specified, but identified as a top hit. | Selected for further studies due to its favorable fit in the binding site. researchgate.net |

Chemical Space Exploration and Diversity Analysis of Compound Libraries

Chemical space encompasses the entire set of all possible molecules. Exploring this space helps researchers understand the diversity of compound libraries and identify novel molecular scaffolds. Velpatasvir is a noteworthy molecule in this context due to its structural complexity and physicochemical properties. nih.gov

With a molecular weight of 883.0 g/mol and a high number of rotatable bonds and heteroatoms, Velpatasvir occupies a region of chemical space distinct from typical small-molecule drugs that adhere to Lipinski's Rule of Five. guidetopharmacology.orgdrugbank.com A cheminformatic analysis comparing natural products, synthetic drugs, and chemical probes used Velpatasvir as an example of a top-selling, highly complex synthetic drug. nih.gov This study employed Principal Component Analysis (PCA), a statistical method to visualize high-dimensional data, to map the chemical space occupied by different compound sets. nih.gov

Velpatasvir and similar complex macrocyclic drugs occupy a unique and relatively underpopulated area of this space, highlighting the value of exploring beyond the traditional "rule-of-five" space for novel therapeutics. nih.gov Its structure, derived from a sophisticated synthetic pathway, demonstrates how modern drug discovery leverages complex scaffolds to achieve high potency and specificity, expanding the diversity of accessible pharmacophores.

Advanced Data Mining and Predictive Analytics in Chemical and Biological Databases

The integration of advanced data mining and predictive analytics has become central to modern drug discovery. Large-scale chemical and biological databases such as ChEMBL, PubChem, and DrugBank serve as rich resources for these efforts. mdpi.comdrugbank.com Velpatasvir is well-documented in these databases, with extensive information on its physicochemical properties, bioactivity, and known targets. guidetopharmacology.orgdrugbank.com

Data mining techniques are employed to systematically extract this information for various research purposes. For instance, the virtual screening studies that identified Velpatasvir as a potential COVID-19 therapeutic mined FDA-approved drug databases. researchgate.net This repurposing strategy relies on analyzing existing data to predict new therapeutic uses.

Furthermore, predictive analytics can be applied to real-world evidence (RWE) databases, which contain anonymized patient data. While being careful to exclude clinical outcomes, researchers can mine these databases to understand patterns of use and potential interactions with other medications, such as antipsychotics. mdpi.com For example, analyses of cohorts from RWE databases have been used to study the characteristics of patient populations receiving Velpatasvir-based regimens. mdpi.comresearchgate.net These chemo- and bioinformatics approaches, which leverage the wealth of data in public and private databases, are crucial for generating new hypotheses, optimizing drug design, and accelerating the translation of chemical compounds into therapeutic applications.

Theoretical and Experimental Investigations into Metabolic Fates and Biochemical Pathways

General Principles of Xenobiotic Metabolism and Biotransformation

Xenobiotics, foreign chemical substances not naturally produced by an organism, undergo a series of enzymatic modifications known as biotransformation or metabolism. benchchem.com The primary objective of xenobiotic metabolism is to convert lipophilic (fat-soluble) compounds into more hydrophilic (water-soluble) metabolites that can be readily excreted from the body, primarily through urine or bile. acs.org This process is generally divided into two main phases: Phase I and Phase II metabolism.

Phase I reactions introduce or expose functional groups (e.g., -OH, -NH2, -SH) on the xenobiotic molecule. researchgate.net These reactions, which include oxidation, reduction, and hydrolysis, are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes located mainly in the liver. acs.orgjst.go.jp While these reactions often detoxify the parent compound, they can sometimes lead to the formation of more reactive and potentially toxic intermediates, a process known as bioactivation. researchgate.net

Phase II reactions involve the conjugation of the modified xenobiotic or its Phase I metabolites with endogenous molecules such as glucuronic acid, sulfate, glutathione (B108866), or amino acids. acs.org These conjugation reactions, catalyzed by transferase enzymes, significantly increase the water solubility and molecular weight of the xenobiotic, facilitating its elimination from the body. acs.org

Exploration of Potential Metabolic Pathways and Transformations for 2-chloro-N-(2,6-dimethylphenyl)acetamide

The metabolic pathways for 2-chloro-N-(2,6-dimethylphenyl)acetamide can be inferred from studies on related chloroacetamide herbicides and the structurally similar drug, lidocaine (B1675312). The primary routes of metabolism involve oxidative and hydrolytic processes, followed by conjugation reactions.

Oxidative and Reductive Metabolic Processes of Compound Degradation

Oxidative Dechlorination and Hydrolysis: The chloroacetyl group of 2-chloro-N-(2,6-dimethylphenyl)acetamide is a key site for metabolic attack. Oxidative dechlorination can lead to the formation of an unstable intermediate that is subsequently hydrolyzed. Hydrolysis of the amide bond can also occur, cleaving the molecule into 2,6-dimethylaniline (B139824) and chloroacetic acid. benchchem.com

Aromatic Hydroxylation: The 2,6-dimethylphenyl ring is susceptible to hydroxylation, a common oxidative reaction catalyzed by CYP enzymes. This can result in the formation of various phenolic metabolites.

N-Dealkylation (in parent compounds): 2-chloro-N-(2,6-dimethylphenyl)acetamide is itself a product of N-dealkylation of more complex chloroacetamide herbicides like butachlor (B1668075) and alachlor. bocsci.comnih.gov For instance, the N-dealkylation of butachlor by hydrolase enzymes results in the formation of 2-chloro-N-(2,6-dimethylphenyl)acetamide and butoxymethanol. researchgate.net

Conjugation Reactions and Their Role in Compound Elimination

Following Phase I metabolism, the resulting metabolites of 2-chloro-N-(2,6-dimethylphenyl)acetamide can undergo Phase II conjugation reactions to facilitate their excretion.

Glucuronidation and Sulfation: Hydroxylated metabolites formed on the aromatic ring can be conjugated with glucuronic acid or sulfate. For example, the major metabolite of the related compound lidocaine in humans is a glucuronide conjugate of 4-hydroxy-2,6-dimethylaniline.

Glutathione Conjugation: The reactive chlorine atom in the chloroacetyl group can be displaced by glutathione, a key detoxification pathway for halogenated compounds.

Role of Cytochrome P450 Enzymes and Other Biotransformation Enzymes in Compound Metabolism

The metabolism of chloroacetamide herbicides and related compounds is heavily dependent on the cytochrome P450 enzyme system.

CYP3A4 and CYP2B6: Studies on chloroacetamide herbicides have identified CYP3A4 and CYP2B6 as the primary human P450 isoforms responsible for their metabolism. nih.gov

CYP1A2: In the metabolism of the structurally related lidocaine, CYP1A2 is also involved in the N-deethylation process. jst.go.jp

Hydrolases: As mentioned, hydrolases play a crucial role in the initial breakdown of larger chloroacetamide herbicides to yield 2-chloro-N-(2,6-dimethylphenyl)acetamide. researchgate.net

The specific involvement of these enzymes in the direct metabolism of 2-chloro-N-(2,6-dimethylphenyl)acetamide in mammals is a critical area for further investigation.

Theoretical Models of Metabolic Flux and Pathway Regulation in Response to Exogenous Compounds

Theoretical models of metabolic flux aim to predict the rate of turnover of molecules through metabolic pathways. For a xenobiotic like 2-chloro-N-(2,6-dimethylphenyl)acetamide, these models would consider factors such as:

Enzyme Kinetics: The Michaelis-Menten kinetics (Km and Vmax) of the involved CYP and transferase enzymes.

Enzyme Induction and Inhibition: Exposure to xenobiotics can induce or inhibit the expression and activity of metabolic enzymes. For example, some compounds can activate nuclear receptors like the aryl hydrocarbon receptor (AHR) and the constitutive androstane (B1237026) receptor (CAR), which in turn regulate the transcription of CYP genes. bocsci.com

Substrate Competition: The presence of other drugs or xenobiotics that are also substrates for the same metabolic enzymes can affect the metabolic rate of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

These models are essential for predicting potential drug-drug interactions and understanding inter-individual variability in metabolic capacity.

Interplay of Exogenous Compounds with Endogenous Biochemical Networks

The introduction of an exogenous compound such as 2-chloro-N-(2,6-dimethylphenyl)acetamide can have broader effects on endogenous biochemical networks beyond its direct metabolism.

Depletion of Endogenous Cofactors: Phase II conjugation reactions consume endogenous cofactors like glutathione and S-adenosylmethionine (SAM). Excessive exposure to xenobiotics can deplete these stores, leading to oxidative stress and cellular damage.

Alteration of Gene Expression: As noted, xenobiotics can modulate the expression of metabolic enzymes through receptor-mediated pathways. This can alter the metabolism of not only the xenobiotic itself but also endogenous substrates of these enzymes, such as steroids and bile acids.

Formation of Reactive Metabolites: In some cases, metabolic activation can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules like DNA and proteins, potentially leading to toxicity or carcinogenicity. researchgate.net For some chloroacetamide herbicides, there is a hypothesized mechanism of carcinogenicity involving bioactivation to a DNA-reactive benzoquinone imine metabolite. semanticscholar.org

The table below summarizes the key enzymes and potential metabolites involved in the biotransformation of 2-chloro-N-(2,6-dimethylphenyl)acetamide.

| Metabolic Phase | Reaction Type | Key Enzymes | Potential Metabolites |

| Phase I | N-Dealkylation (of parent herbicides) | Hydrolases | 2-chloro-N-(2,6-dimethylphenyl)acetamide |

| Hydrolysis | Amidases | 2,6-dimethylaniline, Chloroacetic acid | |

| Aromatic Hydroxylation | CYP450 (e.g., CYP3A4, CYP2B6, CYP1A2) | Hydroxylated derivatives of 2,6-dimethylaniline | |

| Phase II | Glucuronidation | UGTs | Glucuronide conjugates of hydroxylated metabolites |

| Sulfation | SULTs | Sulfate conjugates of hydroxylated metabolites | |

| Glutathione Conjugation | GSTs | Glutathione conjugate of the chloroacetyl moiety |

Isotopic Labeling Strategies for Tracing Compound Biotransformation Pathways

Isotopic labeling is a powerful technique used to trace the metabolic fate of compounds within a biological system. researchgate.net This strategy involves replacing one or more atoms of a molecule with their isotope, which has a different mass but identical chemical properties. By introducing isotopically labeled N-acetyl-L-cysteine (UNII-YBT9BPS2QV) into cellular or whole-organism models, researchers can track its absorption, distribution, metabolism, and excretion with high precision using analytical techniques like mass spectrometry and nuclear magnetic resonance. wjgnet.comacs.org

Stable isotopes, such as Carbon-13 (13C), Nitrogen-15 (15N), and Deuterium (2H), are commonly employed for these studies as they are non-radioactive. wjgnet.com The use of radioactive isotopes, like Sulfur-35 (35S), has also been documented in metabolic studies of N-acetyl-L-cysteine. mdpi.commdpi.com These labeling strategies are crucial for elucidating the complex biotransformation pathways of N-acetyl-L-cysteine, including its primary role as a precursor to L-cysteine and the subsequent synthesis of glutathione (GSH). wjgnet.comnih.gov

Detailed Research Findings

Research has utilized various isotopically labeled forms of N-acetyl-L-cysteine and its precursors to investigate its metabolic pathways. In one study, [1-13C] N-acetyl-L-cysteine was synthesized and used as a probe for hyperpolarized 13C magnetic resonance imaging (MRI) to monitor glutathione redox chemistry in real-time in vivo. nih.gov This demonstrated that the labeled compound was distributed throughout the body, including the brain. nih.gov Further investigation in the same study used [13C3, 15N] labeled N-acetyl-L-cysteine to track its metabolites in tumor xenografts, providing insight into its activity in specific tissues. nih.gov

A key metabolic function of N-acetyl-L-cysteine is its deacetylation to form L-cysteine, which is a rate-limiting substrate for the synthesis of the crucial endogenous antioxidant, glutathione (GSH). nih.govinsights.bio Isotopic tracer studies have been instrumental in confirming this pathway. Studies using stable-isotope-labeled N-acetyl-L-cysteine have shown increased levels of GSH in the brain, confirming that the compound can cross the blood-brain barrier to exert its effects. mdpi.comnih.gov Interestingly, one study using a stable-isotope-labeled tracer suggested that N-acetyl-L-cysteine may increase GSH levels through indirect pathways as well, such as by promoting the release of cysteine from plasma proteins via thiol exchange reactions. nih.gov

In a detailed metabolomics study using the protozoan parasite Entamoeba histolytica, researchers used L-cysteine labeled with both 13C and 15N ([U-13C3, 15N]L-cysteine) to track its metabolic fate. nih.govasm.org The analysis showed that the labeled L-cysteine was rapidly taken up by the cells and converted into several metabolites. nih.govasm.org Among the identified metabolites was labeled N-acetyl-L-cysteine, confirming its formation from L-cysteine. nih.govasm.org The study monitored the turnover of these intracellular metabolites over 24 hours, providing a dynamic view of the biochemical pathways. nih.govasm.org The labeled L-cysteine was also shown to be metabolized into L-cystine and L-alanine, as well as unique condensation products like thiazolidine-4-carboxylic acid (T4C). nih.gov

The following tables summarize findings from isotopic labeling studies investigating the biotransformation of N-acetyl-L-cysteine and its related compounds.

Table 1: Summary of Isotopic Labeling Strategies for N-acetyl-L-cysteine Biotransformation Studies

| Isotope Used | Labeled Compound | Experimental System | Analytical Technique | Key Findings | Citations |

| 13C | [1-13C] N-acetyl-L-cysteine | Mice (in vivo) | Hyperpolarized 13C MRI | Monitored glutathione redox chemistry; broad distribution including brain. | nih.gov |

| 13C, 15N | [13C3, 15N] N-acetyl-L-cysteine | Mice with tumor xenografts | Not specified | Used to track metabolites in tumors. | nih.gov |

| 13C, 15N | [U-13C3, 15N]L-cysteine | Entamoeba histolytica culture | Capillary Electrophoresis-Time of Flight Mass Spectrometry (CE-TOFMS) | Traced conversion to L-cystine, L-alanine, N-acetyl-L-cysteine, and thiazolidine (B150603) derivatives. | nih.govasm.org |

| 35S | 35S-acetylcysteine | Rats (in vivo) | Not specified | Identified L-cysteine and L-cystine as major liver metabolites; inorganic sulphate as the major urinary excretion product. | mdpi.commdpi.com |

| 15N, 2H (Deuterium) | Acetylcysteine-15N, Acetylcysteine-d3 | Not specified (available for use) | Not applicable | Commercially available labeled compounds for use in tracer studies. | medchemexpress.com |

Table 2: Relative Abundance of Labeled Metabolites from [U-13C3, 15N]L-cysteine in E. histolytica

This table is based on data from a study investigating L-cysteine metabolism, where N-acetyl-L-cysteine is a downstream metabolite. The data represents the relative peak areas (RPA) detected by mass spectrometry at different time points after introducing the labeled precursor.

| Time (Hours) | [13C3, 15N]L-cysteine (RPA) | [13C6, 15N2]L-cystine (RPA) | Labeled N-acetyl-L-cysteine (RPA) | Labeled L-alanine (RPA) |

| 0 | 0 | 0 | 0 | 0 |

| 0.5 | ~12,500 | ~1,000 | Detected | Detected |

| 3 | ~25,000 | ~2,500 | Detected | Detected |

| 9 | ~20,000 | ~3,000 | Detected | Detected |

| 24 | ~15,000 | ~4,000 | Detected | Detected |

| Data is illustrative and derived from graphical representations in the cited source. nih.govasm.org "Detected" indicates the presence of the metabolite, with its concentration changes noted as being similar to those of other key metabolites in the study. nih.govasm.org |

Advanced Research Methodologies and Experimental Design in Chemical Sciences

Principles of Robust Experimental Design for Reproducibility and Statistical Power

The clinical development of larotrectinib (B560067) has been characterized by innovative trial designs, most notably the use of "basket" trials. tandfonline.comresearchgate.net These trials enroll patients based on the presence of a specific molecular alteration (NTRK gene fusion) rather than the anatomical location of the tumor. cancer.govresearchgate.net This tumor-agnostic approach is a paradigm shift from traditional oncology trials. researchgate.netohe.org

Key principles of the experimental design for larotrectinib studies include:

Biomarker-Driven Enrichment: The trials were designed to specifically include patients with a confirmed NTRK gene fusion, which increases the statistical power to detect a treatment effect in a population more likely to respond. researchgate.net

Integrated Data Analysis: Data from multiple single-arm, open-label trials (Phase 1 LOXO-TRK-14001, Phase 1/2 SCOUT, and Phase 2 NAVIGATE) were pooled for a comprehensive analysis of efficacy and safety. amegroups.orgmdpi.com This integrated approach allowed for the evaluation of a larger and more diverse patient population.

Prospective Non-Interventional Studies: Following its accelerated approval, prospective, non-interventional studies like ON-TRK were designed to gather long-term safety and effectiveness data in a real-world setting, further supporting its clinical profile. nih.gov

The design of these trials required careful consideration of patient numbers and long-term follow-up to ensure the robustness and reproducibility of the findings. nih.gov For instance, the ON-TRK study was specifically designed to support the conversion of an accelerated approval to a full approval by providing more extensive safety data. nih.gov

Statistical Analysis and Data Interpretation in Complex Chemical and Biological Datasets

The analysis of data from larotrectinib trials has involved sophisticated statistical methods to interpret the complex datasets generated from a histologically diverse patient population.

Indirect Treatment Comparisons: In the absence of head-to-head trials, Matching-Adjusted Indirect Comparison (MAIC) has been employed to compare the efficacy of larotrectinib with other treatments like entrectinib. mdpi.com This statistical method helps to balance patient populations across different trials to allow for a more reliable comparison. mdpi.com

Categorical and Continuous Variable Analysis: Standard statistical tests such as Fisher's exact test, Chi-Square test, and the Mann-Whitney test have been applied to analyze categorical and non-normal continuous variables, respectively. elsevier.es

Development and Validation of Novel Assays and Chemical Probes

The targeted nature of larotrectinib has spurred the development and use of specialized assays for both its detection and the identification of its target.

Novel Analytical Methods: A sensitive spectrofluorimetric method using nitrogen-doped carbon quantum dots (N-CQDs) as fluorescent probes has been developed for the determination of larotrectinib. researchgate.netresearchgate.net This method offers a simple and rapid way to quantify the drug in biological fluids. researchgate.net Additionally, a high-performance liquid chromatography (HPLC) method has been developed and validated for the quantification of larotrectinib in mice plasma, which is essential for pharmacokinetic studies. researchgate.net

Proximity Ligation Assay (PLA): A novel proximity ligation assay was developed to assess not only the protein expression but also the functional activity of the TRK fusion oncoprotein in patient tumor samples. google.com This assay can detect the functional signaling complexes between a kinase and its adaptors, providing a direct measure of the target's activation state. google.com

Larotrectinib as a Chemical Probe: As a highly selective inhibitor, larotrectinib itself serves as a chemical probe for studying the biology of TRK fusion proteins. nih.govrsc.org Its use in research helps to elucidate the downstream signaling pathways and cellular consequences of TRK inhibition. nih.gov

The development of these assays has been critical for both preclinical research and the clinical implementation of larotrectinib, enabling accurate measurement of the drug and its target.

Systems Biology Approaches to Analyzing Compound-Induced Perturbations in Biological Networks

The study of larotrectinib has benefited from a systems biology perspective, which considers the broader impact of the compound on biological networks.

Tumor-Agnostic Drug Development: The success of larotrectinib has highlighted the importance of understanding cancer at a molecular level, independent of its tissue of origin. researchgate.netohe.org This approach is rooted in the systems-level understanding that a single oncogenic driver, like an NTRK gene fusion, can be a critical node in the signaling network of various cancers. researchgate.net

Network Analysis of Drug Mechanisms: Systemic analysis of molecular mechanisms and markers engaged by targeted therapies like larotrectinib can provide insights into their broader effects. researchgate.net Understanding the intersection of the drug's mechanism with the complex regulatory networks of the cell is a key aspect of systems biology. researchgate.net

While specific systems biology studies focusing solely on larotrectinib's network perturbations are emerging, the entire principle of its tumor-agnostic approval is a direct consequence of a systems-level view of cancer biology. researchgate.netohe.org

Omics Technologies Integration (Genomics, Proteomics, Metabolomics) in Compound Profiling

The identification of patients who benefit from larotrectinib is fundamentally dependent on "omics" technologies, particularly genomics.

Genomic and Transcriptomic Profiling: Molecular profiling, especially through next-generation sequencing (NGS) of both DNA and RNA, is essential for identifying patients with NTRK gene fusions. probiologists.comnih.gov The use of comprehensive genomic profiling allows for the detection of these fusions, which are the primary biomarkers for larotrectinib efficacy. probiologists.comauctoresonline.org

Liquid Biopsy: The analysis of circulating tumor DNA (ctDNA) from liquid biopsies is an emerging method for molecular profiling. nih.gov While tissue biopsy remains a standard, ctDNA offers a non-invasive alternative for detecting actionable mutations, although its sensitivity can vary. probiologists.com

Proteomics: Assays like the proximity ligation assay (PLA) represent a proteomic approach to confirm the presence and activity of the target protein (the TRK fusion). google.com

Integration for Precision Medicine: The integration of various omics data (genomics, transcriptomics, proteomics) is at the core of precision medicine. nih.govbham.ac.uk This integrated approach allows for a more complete picture of the tumor's molecular landscape, guiding the use of targeted therapies like larotrectinib. nih.govbham.ac.uk

The use of these omics technologies has been pivotal in moving from a "one-size-fits-all" approach to a more personalized and effective strategy for cancer treatment, exemplified by the development of larotrectinib. bham.ac.uk

Table of Compound Names

| UNII | Common Name |

| YBT9BPS2QV | Larotrectinib |

| Entrectinib | |

| Infigratinib | |

| Bevacizumab | |

| Ponatinib | |

| GZD824 | |

| Imatinib | |

| Neratinib | |

| Nintedanib | |

| Erdafitinib | |

| Pexidartinib | |

| Ruxolitinib | |

| Baricitinib | |

| Enasidenib | |

| Dapson | |

| Pembrolizumab | |

| Nivolumab | |

| Docetaxel | |

| Chloroquine | |

| Selitrectinib | |

| Repotrectinib |

Ethical Considerations and Responsible Conduct of Research in Chemical Compound Studies

Data Management, Scientific Integrity, and Transparency in Chemical Research

The integrity of chemical research, particularly in the development of novel therapeutic compounds like RYL-634, is fundamentally reliant on robust data management practices and a commitment to scientific integrity and transparency. oup.comnamesbluff.comnih.gov The entire lifecycle of data, from its initial collection in the laboratory to its analysis and eventual publication, must be meticulously documented and preserved. oup.comveedalifesciences.com This ensures the reliability and reproducibility of research findings, which is a cornerstone of scientific progress. modernvivo.com

In the context of preclinical research for compounds such as RYL-634, data integrity is paramount for several reasons. It forms the basis of trust between the scientific community, regulatory bodies like the FDA, and the public. namesbluff.com Regulatory agencies require a comprehensive and transparent account of all preclinical stages to ensure that research findings are scientifically sound and to protect public health. namesbluff.com Adherence to principles often summarized by the acronym ALCOA (Attributable, Legible, Contemporaneous, Original, and Accurate) is a standard expectation. biotrial.comperkinelmer.com Every piece of data should be traceable to its origin, clearly recorded, documented at the time of generation, preserved in its original form, and free from error. biotrial.comperkinelmer.com

Lapses in data integrity can have severe repercussions, including the retraction of published findings, the failure to secure regulatory approval for a new drug, and damage to the reputation of the researchers and their institutions. namesbluff.com To mitigate these risks, research organizations are increasingly implementing stringent protocols, including standardized data collection forms, electronic lab notebooks (ELNs), and laboratory information management systems (LIMS). namesbluff.combiotrial.com These tools help to minimize manual errors, ensure data consistency, and create a clear audit trail. namesbluff.comperkinelmer.com Regular training for research personnel on good documentation practices and data management is also crucial. namesbluff.com

Transparency in reporting research findings is another critical aspect of scientific integrity. modernvivo.com This includes the honest reporting of all results, whether they are positive, negative, or inconclusive. modernvivo.com The growing movement towards open science encourages researchers to make their data and methodologies publicly available, which allows for independent verification and builds greater trust in the scientific process. unl.edu

Intellectual Property Considerations and Open Science Paradigms in Compound Discovery

The discovery and development of a new chemical entity like RYL-634 exist at the intersection of intellectual property (IP) rights and the principles of open science. On one hand, strong IP protection, primarily through patents, is a critical driver of innovation in the pharmaceutical industry. sternekessler.comnih.gov The significant financial investment and time required to bring a new drug to market—often involving the screening of thousands of compounds—is undertaken with the expectation of a period of market exclusivity to recoup costs and fund further research. nih.gov Patents can cover the chemical compound itself (composition of matter), its synthesis process, and its therapeutic uses. longdom.orgmanagingip.com

For a novel antiviral compound, understanding the viral mechanism of action is key to designing effective agents and securing patent protection. sternekessler.com However, the patenting landscape is not without its complexities. For instance, in the United States, a newly discovered, naturally occurring virus strain is not patentable, but a genetically modified version can be. sternekessler.com Furthermore, the use of artificial intelligence (AI) in drug discovery is raising new questions about inventorship, as current US law recognizes only natural persons as inventors. sternekessler.com

Juxtaposed with the commercial incentives of IP are the principles of open science, which advocate for the sharing of research data and findings to accelerate scientific progress. unl.eduradboudumc.nl This is particularly relevant in the context of global health threats like emerging viral diseases. radboudumc.nl Initiatives like the COVID Moonshot have demonstrated the power of a collaborative, open-science approach, where scientists from around the world work together without the constraints of intellectual property, making all data immediately public to speed up the discovery of new antiviral drugs. radboudumc.nl

Finding a balance between these two paradigms is an ongoing challenge. Some models propose creative IP agreements that enable equitable and affordable access to new therapeutics, especially for diseases with high public health needs but lower commercial value. nih.gov These can involve licensing agreements that ensure affordability and global access. nih.gov The open sharing of preclinical data can also foster collaboration and prevent the duplication of research efforts, ultimately benefiting the entire scientific community and the public. modernvivo.com

Ethical Guidelines for the Handling and Use of Biological Materials in Research

Research into antiviral compounds such as RYL-634 often necessitates the use of human biological materials, such as cells and tissues, to study the virus and the compound's effect on it. The use of these materials is governed by strict ethical guidelines to protect the rights and welfare of the individuals from whom they were obtained. perkinelmer.com

A cornerstone of these guidelines is the principle of informed consent. perkinelmer.com When biological materials are collected for research, donors must be fully informed about the nature of the research, how their samples will be used, and any potential risks or benefits. h1.co They must then provide their voluntary consent for their materials to be used. h1.co This consent may be specific to a particular study or a broad consent for future research, the latter of which requires robust governance structures to ensure ethical oversight. perkinelmer.com In some cases, where obtaining individual consent is not feasible for the use of stored residual tissues, a research ethics committee may waive the requirement if the research has significant social value and poses minimal risk. perkinelmer.com

Protecting the privacy and confidentiality of donors is another critical ethical obligation. perkinelmer.com Biological materials and associated data are typically anonymized or coded to prevent the identification of the donor by researchers. perkinelmer.com The security of this data is paramount, as a breach could lead to potential harm or stigma for the individuals involved. perkinelmer.com

Furthermore, the principle of justice dictates that the benefits and burdens of research should be distributed fairly among different populations. oup.com This means that research should not disproportionately involve vulnerable populations, and the resulting treatments should be made accessible to those who could benefit from them. oup.com

Research ethics committees (RECs) or Institutional Review Boards (IRBs) play a crucial role in overseeing research involving human biological materials. perkinelmer.com They are responsible for reviewing research protocols to ensure they adhere to all ethical guidelines, including those related to consent, privacy, and the minimization of risks to participants. perkinelmer.com

Future Perspectives and Emerging Trends in Academic Chemical Compound Research

Integration of Artificial Intelligence (AI) and Machine Learning (ML) in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the design and optimization of compounds like Regorafenib. These computational tools can rapidly screen vast chemical libraries, predict compound efficacy, and identify novel therapeutic candidates, thereby accelerating the drug discovery process. mdpi.com

Research efforts are employing ML models, such as the random forest algorithm, to build screening pipelines that can identify new potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR2), one of Regorafenib's targets. thieme-connect.de In one study, ML classifiers were used for Quantitative Structure-Activity Relationship (QSAR) classification, with the random forest model demonstrating superior performance in virtual screening. thieme-connect.de This pipeline led to the identification of two new candidate molecules with strong binding energies to VEGFR2, comparable to Regorafenib. thieme-connect.de

Table 1: Application of AI/ML in Regorafenib-Related Research